Monodecarboxy Piperacilloic Acid chemical structure and formula
Monodecarboxy Piperacilloic Acid chemical structure and formula
Title: Structural Characterization and Degradation Kinetics of Monodecarboxy Piperacilloic Acid: A Technical Whitepaper
Executive Summary
Piperacillin is a broad-spectrum, third-generation semisynthetic ureidopenicillin widely utilized in clinical settings to combat severe Gram-negative and Gram-positive bacterial infections. However, the inherent thermodynamic instability of its β -lactam ring makes the active pharmaceutical ingredient (API) highly susceptible to hydrolytic degradation. This whitepaper provides an in-depth mechanistic and analytical guide to one of its most critical degradation products: Monodecarboxy Piperacilloic Acid (also designated as Piperacillin EP Impurity C)[1].
By understanding the causality behind its formation and implementing self-validating analytical protocols, drug development professionals can accurately monitor API stability, ensuring therapeutic efficacy and patient safety.
Chemical Identity and Structural Characterization
Monodecarboxy Piperacilloic Acid is a secondary degradation product formed when Piperacillin undergoes sequential hydrolysis and decarboxylation[1][2]. In pharmacopeial standards, it is recognized as a mixture of diastereomers and is commonly referred to as the penilloic acid of piperacillin[1][3].
To facilitate precise analytical tracking, the core physicochemical properties of this impurity are summarized in Table 1.
Table 1: Physicochemical and Structural Properties
| Parameter | Specification / Data |
| Common Name | Monodecarboxy Piperacilloic Acid (Mixture of Diastereomers) |
| Pharmacopeial Name | Piperacillin EP Impurity C / BP Impurity C[1][4] |
| CAS Registry Number | 64817-23-8[1][5] |
| Molecular Formula | C₂₂H₂₉N₅O₆S[5][6] |
| Molecular Weight | 491.56 g/mol [3][5] |
| IUPAC Nomenclature | (2RS, 4S)-2-[[[(2R)-2-[[(4-Ethyl-2, 3-dioxopiperazin-1-yl)carbonyl]amino]-2-phenylacetyl]amino]methyl]-5, 5-dimethylthiazolidine-4-carboxylic acid[1] |
| FDA UNII | 4MXX6GAA2S[5] |
Mechanistic Causality of Degradation
The degradation of Piperacillin into Monodecarboxy Piperacilloic Acid is not a random event; it is driven by predictable thermodynamic and kinetic principles.
Step 1: Nucleophilic Attack and Ring Opening The four-membered β -lactam ring of Piperacillin suffers from severe angle strain (approximately 90° instead of the ideal 109.5° for sp³ hybridized atoms). This strain renders the carbonyl carbon highly electrophilic. Under aqueous, acidic, or basic conditions, water or hydroxide ions act as nucleophiles, attacking the carbonyl carbon. This hydrolytic cleavage opens the ring, yielding Piperacilloic Acid (Piperacillin EP Impurity B)[2][7].
Step 2: Thermal/Acidic Decarboxylation Piperacilloic acid contains a newly formed carboxyl group at the C3 position (relative to the opened ring). This intermediate is highly unstable under thermal or acidic stress. The molecule undergoes a spontaneous decarboxylation (loss of CO₂), driven by the entropic gain of gas evolution and the stabilization of the resulting intermediate, forming Monodecarboxy Piperacilloic Acid [1][2].
Mechanistic degradation pathway of Piperacillin to Monodecarboxy Piperacilloic Acid.
Analytical Workflow: Self-Validating Forced Degradation Protocol
To accurately quantify Monodecarboxy Piperacilloic Acid during stability-indicating assay development, researchers must induce its formation via forced degradation[2][8].
The following protocol is designed as a self-validating system . By incorporating a mandatory neutralization (quenching) step and a mass-balance calculation, the protocol ensures that the degradation observed in the chromatogram represents the exact state of the sample at the end of the stress period, rather than an artifact of continued degradation while sitting in the autosampler queue.
Step-by-Step Methodology
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Sample Preparation (The Baseline): Dissolve Piperacillin API in a 50:50 (v/v) mixture of Water and Acetonitrile to achieve a final concentration of 1.0 mg/mL[8]. Causality: This specific diluent ensures complete solubilization of both the polar API and its slightly less polar degradation products.
-
Acidic Stress Induction: Transfer 5.0 mL of the API solution to a volumetric flask. Add 1.0 mL of 0.1M HCl. Incubate in a water bath at 60°C for exactly 2 hours[8]. Causality: The elevated temperature provides the activation energy required to push the intermediate Piperacilloic Acid past the transition state for decarboxylation.
-
Quenching (System Validation Step): Immediately remove the flask from the heat and add exactly 1.0 mL of 0.1M NaOH to neutralize the acid. Causality: Quenching halts the reaction kinetics instantly. Without this step, the sample would continue to degrade unpredictably before injection, invalidating the reproducibility of the assay.
-
Dilution and Filtration: Dilute the neutralized sample to 10.0 mL with the diluent. Filter through a 0.22 µm PTFE syringe filter to remove any particulate matter that could foul the HPLC column.
Step-by-step workflow for forced degradation and analytical quantification.
Chromatographic Parameters (RP-HPLC)
To separate Piperacillin from Monodecarboxy Piperacilloic Acid, a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is required.
Causality for Mobile Phase Selection: The mobile phase A must be buffered to an acidic pH (e.g., pH 3.0). At this pH, the carboxylic acid moieties on the degradation products remain protonated (neutral), which significantly increases their hydrophobic interaction with the C18 stationary phase, preventing them from eluting in the void volume.
Table 2: Optimized RP-HPLC Gradient Program
| Time (min) | Mobile Phase A (0.2M Phosphate Buffer, pH 3.0) | Mobile Phase B (Acetonitrile) | Flow Rate |
| 0.0 | 85% | 15% | 1.0 mL/min |
| 10.0 | 70% | 30% | 1.0 mL/min |
| 20.0 | 40% | 60% | 1.0 mL/min |
| 25.0 | 85% | 15% | 1.0 mL/min |
Validation Check: Calculate the mass balance by summing the peak areas of the remaining Piperacillin and all detected impurities (including Impurity B and C). The total area should be within 95-105% of the unstressed control sample area. A significant deviation indicates that volatile degradation products were lost or that impurities are co-eluting.
Impact on Drug Development
Monitoring Monodecarboxy Piperacilloic Acid is not merely a regulatory checkbox; it is a fundamental requirement for establishing the shelf-life and safety profile of Piperacillin formulations.
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Loss of Efficacy: The cleavage of the β -lactam ring permanently destroys the molecule's ability to bind to bacterial Penicillin-Binding Proteins (PBPs), rendering the drug bacteriologically inactive[]. High levels of Impurity C directly correlate with sub-therapeutic dosing.
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Dimerization Pathways: Piperacilloic acid (the precursor to Impurity C) can act as a nucleophile and attack intact Piperacillin molecules, forming complex dimeric impurities (e.g., 6-APA Piperacillin Dimer)[2][8]. Controlling the degradation cascade that leads to Impurity C is critical to preventing the exponential proliferation of these higher-order polymers, which carry a known risk of triggering severe immunogenic (allergic) responses in patients.
References
- Veeprho. "Piperacillin EP Impurity C | CAS 64817-23-8".
- NCATS Inxight Drugs. "MONODECARBOXY PIPERACILLOIC ACID".
- ChemicalBook. "Piperacilloic Acid | 64817-22-7".
- Molcan Corporation. "PPR03: Piperacillin EP Impurity C".
- LGC Standards. "Monodecarboxy Piperacilloic Acid (Mixture of Diastereomers)".
- Benchchem. "Application Notes and Protocols for Forced Degradation Studies of Piperacillin to Generate Dimers".
- Allmpus. "Piperacillin EP Impurity C".
- Benchchem. "In-Depth Technical Guide: Spectroscopic and Structural Analysis of 6-APA Piperacillin Dimer".
- BOC Sciences. "Piperacillin Impurities".
Sources
- 1. veeprho.com [veeprho.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. molcan.com [molcan.com]
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- 5. MONODECARBOXY PIPERACILLOIC ACID [drugs.ncats.io]
- 6. Monodecarboxy Piperacilloic Acid (Mixture of Diastereomers) [lgcstandards.com]
- 7. Piperacilloic Acid | 64817-22-7 [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
